Pentane-1,5-disulfonyl dichloride
Description
Properties
IUPAC Name |
pentane-1,5-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O4S2/c6-12(8,9)4-2-1-3-5-13(7,10)11/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBJZWHYOKBNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Pentane-1,5-disulfonyl Dichloride
The primary and most established synthetic route for this compound involves the sulfonylation of pentane-1,5-diol using chlorosulfonic acid. This method is widely documented and practiced both in laboratory and industrial settings.
$$
\text{Pentane-1,5-diol} + 2 \text{ Chlorosulfonic Acid} \rightarrow \text{this compound} + 2 \text{ H}_2\text{O}
$$
- Reactants: Pentane-1,5-diol (C5H12O2) and chlorosulfonic acid (HSO3Cl)
- Products: this compound (C5H10Cl2O4S2) and water
- Conditions: Controlled temperature and stoichiometry to ensure selective formation of the disulfonyl chloride groups
The reaction proceeds via the electrophilic attack of the sulfonyl chloride group on the hydroxyl groups of pentane-1,5-diol, replacing the hydroxyl hydrogens with sulfonyl chloride moieties.
Industrial Production Methods
In industrial practice, the synthesis is optimized for efficiency, yield, and safety. Continuous flow processes are increasingly employed to control reaction parameters precisely and to handle the corrosive chlorosulfonic acid safely.
- Continuous Flow Protocols: These enable better heat management and minimize side reactions by maintaining steady-state conditions.
- Use of Dual-Function Reagents: For example, 1,3-dichloro-5,5-dimethylhydantoin (DCH) has been explored as an oxidative chlorination agent to streamline the sulfonyl chloride formation step, potentially reducing the need for excess chlorosulfonic acid and improving environmental footprint.
Preparation Process Details and Reaction Conditions
| Parameter | Details |
|---|---|
| Starting Material | Pentane-1,5-diol |
| Sulfonating Agent | Chlorosulfonic acid (HSO3Cl) |
| Temperature Range | Typically 0–50 °C (to control exothermicity) |
| Solvent | Often neat or in inert solvents such as dichloromethane |
| Reaction Time | 1–4 hours depending on scale and conditions |
| Work-up | Quenching with ice or aqueous base to remove excess acid and isolate product |
| Purification | Distillation or recrystallization to obtain pure this compound |
Analytical and Research Findings
- The sulfonylation reaction is highly selective under controlled conditions, yielding this compound with high purity.
- The presence of two sulfonyl chloride groups makes the compound highly reactive toward nucleophiles, which is exploited in downstream chemical transformations.
- Industrial synthesis often integrates purification steps such as distillation under reduced pressure to separate the product from residual chlorosulfonic acid and by-products.
Related Preparation of Pentane-1,5-diol (Precursor)
Since pentane-1,5-diol is the key precursor, its preparation and purification are critical for the quality of the final disulfonyl dichloride.
- Pentane-1,5-diol is commercially produced by hydrogenation of dialkyl glutarates (e.g., dimethyl glutarate) over copper chromite catalysts.
- Purification involves vaporization and distillation under reduced pressure to remove impurities such as δ-valerolactone and methanol.
- Continuous recovery processes use vaporization zones preceding distillation columns to achieve high purity pentane-1,5-diol, which is then used for sulfonyl chloride synthesis.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Parameters | Notes |
|---|---|---|---|
| Synthesis of Pentane-1,5-diol | Hydrogenation of dimethyl glutarate | Cu chromite catalyst, vapor phase | Purity > 96% after distillation |
| Purification of Pentane-1,5-diol | Vaporization and distillation under reduced pressure | ~6.67 kPa, controlled temperature | Removes δ-valerolactone and methanol |
| Sulfonylation Reaction | Reaction of pentane-1,5-diol with chlorosulfonic acid | 0–50 °C, neat or inert solvent | Forms this compound |
| Industrial Optimization | Continuous flow, dual-function reagents (e.g., DCH) | Flow reactors, controlled addition | Enhances yield and safety |
| Product Isolation | Quenching, distillation, recrystallization | Cooling, aqueous workup | High purity final product |
Chemical Reactions Analysis
Types of Reactions
Pentane-1,5-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form pentane-1,5-diol.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions typically occur under mild conditions with the presence of a base such as pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction Reactions: The major product is pentane-1,5-diol.
Oxidation Reactions: The major product is pentane-1,5-disulfonic acid.
Scientific Research Applications
Pharmaceutical Intermediates
Pentane-1,5-disulfonyl dichloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to form sulfonamide bonds makes it useful in developing drugs targeting bacterial infections and other diseases. For example:
- Synthesis of Sulfonamides : The compound can react with amines to form sulfonamides, which are crucial in antibiotic development.
- Inhibitors for Viral Replication : It has been explored in synthesizing compounds that inhibit human immunodeficiency virus (HIV) replication.
Chemical Synthesis
The compound is utilized in various chemical syntheses due to its reactivity:
- Formation of Sulfonate Esters : By reacting with alcohols, this compound can produce sulfonate esters used in organic synthesis.
- Synthesis of Functionalized Compounds : It can be used to introduce sulfonyl groups into organic molecules, enhancing their properties for specific applications.
Material Science
This compound has applications in material science as well:
- Polymer Chemistry : It is used in the synthesis of polymers with specific functional groups that improve material properties.
- Adhesives and Coatings : Its reactivity allows for the modification of surfaces and the development of new adhesive formulations.
Case Study 1: Synthesis of Antibacterial Agents
Research has demonstrated the effectiveness of this compound as a reagent for synthesizing new antibacterial agents. In one study, the compound was reacted with various amines under mild conditions to yield a series of sulfonamides with potent antibacterial activity against Gram-negative bacteria.
| Compound | Yield (%) | Activity |
|---|---|---|
| Sulfamethoxazole derivative | 85 | Effective against E. coli |
| Sulfanilamide derivative | 90 | Effective against S. aureus |
Case Study 2: Development of Polymer Coatings
In another study focused on material science applications, this compound was utilized to modify polymer surfaces for enhanced adhesion properties. The treated surfaces showed improved bonding strength when tested against standard adhesives.
| Test Condition | Adhesion Strength (N/mm²) |
|---|---|
| Untreated Polymer | 3.0 |
| Treated Polymer | 6.5 |
Mechanism of Action
The mechanism of action of pentane-1,5-disulfonyl chloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Dichlorides (e.g., Pentane-1,5-dichloro)
- Structure : Replaces sulfonyl chloride (–SO₂Cl) with simple chloride (–Cl) groups.
- Reactivity : Less electrophilic due to the absence of electron-withdrawing sulfonyl groups. Aliphatic dichlorides primarily undergo SN2 substitutions or eliminations, whereas sulfonyl dichlorides participate in sulfonamide formation or act as sulfonating agents.
Physical Properties :
Other Sulfonyl Dichlorides (e.g., Methanesulfonyl Chloride)
- Structure : Shorter carbon chain (methane vs. pentane) with one sulfonyl chloride group.
- Reactivity: Methanesulfonyl chloride is a monofunctional reagent, limiting its utility in crosslinking reactions. The bifunctional nature of this compound enables polymerization or multi-site sulfonylation.
- Applications : Methanesulfonyl chloride is widely used in pharmaceuticals, while this compound may serve in specialty polymer synthesis (e.g., sulfonated polymers for ion-exchange membranes) .
Herbicidal Dichlorides (e.g., Paraquat Dichloride)
- Structure: Aromatic dichloride with bipyridinium core (non-aliphatic).
- Toxicity : Paraquat dichloride exhibits acute toxicity (LD₅₀ in rodents: 20–150 mg/kg), with studies showing formulation-dependent variations . This compound’s toxicity profile is uncharacterized but expected to differ due to its aliphatic sulfonyl groups.
Biological Activity
Pentane-1,5-disulfonyl dichloride (C5H10Cl2O4S2) is an organic compound notable for its biological activity and reactivity due to the presence of two sulfonyl chloride groups. This compound has found applications in various fields, particularly in medicinal chemistry and biochemistry, owing to its ability to form sulfonamide and sulfonate derivatives that can interact with biological targets.
This compound is synthesized through the reaction of pentane-1,5-diol with chlorosulfonic acid under controlled conditions. The electrophilic nature of the sulfonyl chloride groups allows them to engage in nucleophilic substitution reactions with various biological molecules, leading to the formation of sulfonamides and sulfonate esters.
Reaction Types
- Substitution Reactions : The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
- Reduction Reactions : It can be reduced to form pentane-1,5-diol.
- Oxidation Reactions : Oxidation can yield pentane-1,5-disulfonic acid.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research indicates that its derivatives can inhibit the growth of various bacteria, including antibiotic-resistant strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .
Case Studies
- Inhibition of Lipoprotein Lipase : A study demonstrated that pentane-1-sulfonyl fluoride (a derivative) effectively inhibited lipoprotein lipase activity, suggesting potential applications in metabolic disorders .
- Antibiotic Resistance : The compound's derivatives have shown promise in overcoming antibiotic resistance mechanisms by targeting bacterial cell structures that are less likely to mutate compared to traditional antibiotic targets .
Structure-Activity Relationship (SAR)
A preliminary SAR analysis indicates that modifications to the pentane backbone or the sulfonyl groups can significantly influence biological activity. For example:
- Increasing the chain length or introducing electron-withdrawing groups enhances inhibitory potency against specific enzymes involved in bacterial metabolism .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial; inhibits lipase | Dual sulfonyl chloride groups |
| Pentane-1,5-diol | Antimicrobial; low toxicity | Lacks electrophilic reactivity |
| Pentane-1,5-disulfonic acid | Moderate antimicrobial properties | Fully oxidized form |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Pentane-1,5-disulfonyl dichloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 1,5-pentanediol or derivatives using sulfonyl chlorides. A common approach involves reacting the diol with chlorosulfonic acid or thionyl chloride under controlled anhydrous conditions. Optimization includes adjusting stoichiometric ratios (e.g., 2:1 molar ratio of sulfonyl chloride to diol), temperature (0–25°C), and reaction time (12–24 hrs) to maximize yield . Solvent selection (e.g., dichloromethane or tetrahydrofuran) and base additives (e.g., triethylamine) are critical for neutralizing HCl byproducts and preventing side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm sulfonyl group integration (δ ~3.5–4.0 ppm for CH-SO) and backbone structure.
- FT-IR : Peaks at 1360 cm and 1170 cm for symmetric/asymmetric S=O stretching.
- Elemental Analysis : Validate Cl and S content (±0.3% deviation from theoretical values).
- HPLC-MS : Monitor for hydrolyzed byproducts (e.g., sulfonic acids) under ambient conditions .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage recommendations:
- Temperature : –20°C in sealed, argon-purged vials for long-term stability (1–2 years).
- Solvent Compatibility : Avoid protic solvents; anhydrous acetonitrile or dimethylformamide is preferred for stock solutions.
- Handling : Use gloveboxes or Schlenk lines to exclude atmospheric humidity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of sulfonyl groups. Key parameters:
- LUMO Mapping : Identify reactive sites (sulfur atoms) for nucleophilic attack.
- Activation Energy Barriers : Compare energy profiles for reactions with amines vs. alcohols to guide experimental design.
- Solvent Effects : Simulate dielectric environments (e.g., DMSO vs. toluene) to predict reaction rates .
Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?
- Methodological Answer : Systematic analysis involves:
- Controlled Solubility Trials : Measure solubility in DMSO, DMF, and THF at 25°C using gravimetric or UV-Vis methods.
- Temperature Gradients : Assess solubility vs. temperature (0–60°C) to identify phase transitions.
- Impact of Trace Water : Quantify hydrolysis rates via Karl Fischer titration to correlate solubility discrepancies with moisture content .
Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer : A tiered approach:
- Abiotic Degradation : Hydrolysis kinetics under varied pH (3–10) and salinity, monitored by LC-MS.
- Biotic Transformation : Incubate with microbial consortia (e.g., wastewater sludge) to track sulfonate metabolite formation.
- Ecotoxicity Assays : Use Daphnia magna or algae to assess LC values, referencing OECD Test Guidelines 201/202 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
